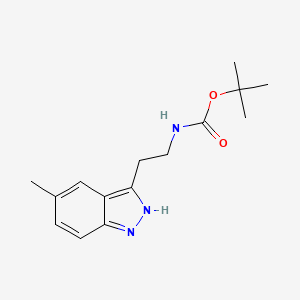

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate is a chemical compound with the molecular formula C15H21N3O2 . It has a molecular weight of 275.35 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of indazoles, which includes the tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate, has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate is 1S/C15H21N3O2/c1-10-5-6-12-11(9-10)13(18-17-12)7-8-16-14(19)20-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) .Chemical Reactions Analysis

The compound tert-Butyl carbamate, which is structurally similar to tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

Tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate is a solid compound . It should be stored in a refrigerator .科学的研究の応用

- Indazole Structural Motif : Indazole-containing heterocyclic compounds have a wide range of medicinal applications. They serve as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Selective Inhibitors : Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ, which is relevant for treating respiratory diseases .

- Jaspine B Derivative : ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is an intermediate in the synthesis of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines .

- Transition Metal-Catalyzed Reactions : The synthesis of 1H-indazoles involves transition metal-catalyzed reactions. For instance, copper-catalyzed N–N bond formation using oxygen as the terminal oxidant yields 1H-indazoles in good to excellent yields .

- Metal-Free Approaches : While noncatalytic pathways exist, metal-catalyzed synthesis generally provides better yields with minimal byproducts .

- Schiff Base Ligands : The compound is used in the synthesis of chiral Schiff base ligands for enantioselective copper-catalyzed reactions .

- Oxazolidine Ligands : It also serves as a chiral oxazolidine ligand for enantioselective additions of diethyl zinc to aldehydes .

- Corey-Fuchs Reaction : The synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate involves a Corey-Fuchs reaction, which is essential for introducing the carbamate functionality .

- Synthetic Route : The compound is synthesized from L-Serine through several steps, including nitrosation, reduction, esterification, and amino group protection .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Chiral Ligands and Complexes

Carbonylation Reactions

Nitrosation and Reduction

Bioorganic Chemistry

Safety and Hazards

作用機序

Target of Action

The compound “tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate” contains an indazole ring, which is a common structure in many bioactive compounds . Compounds with this structure often bind to various receptors in the body, but the specific targets would depend on the exact structure and functional groups of the compound.

特性

IUPAC Name |

tert-butyl N-[2-(5-methyl-2H-indazol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-10-5-6-12-11(9-10)13(18-17-12)7-8-16-14(19)20-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBBYKDLLLJSRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)CCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558791.png)

![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)

![N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2558795.png)

![Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2558798.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2558807.png)